molecular formula C15H27NO13 B8136386 Neu(a2-3)Gal

Neu(a2-3)Gal

Cat. No.: B8136386
M. Wt: 429.37 g/mol
InChI Key: SHEYTELBKRMDEE-OVDIROPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neu(a2-3)Gal, also known as Neu5Acα2-3Gal, is a sialic acid-containing glycan structure. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. This compound is involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neu(a2-3)Gal typically involves the use of sialyltransferases, enzymes that catalyze the transfer of sialic acid to galactose residues. One common method is the one-pot multienzyme (OPME) sialylation system, which uses a combination of sialyltransferases and other enzymes to achieve high yields and selectivity . The reaction conditions often include a suitable buffer, optimal pH, and temperature to ensure enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize the production of the desired glycan structure .

Chemical Reactions Analysis

Types of Reactions

Neu(a2-3)Gal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce aldehyde derivatives, while reduction can yield hydroxylated products .

Scientific Research Applications

Neu(a2-3)Gal has a wide range of applications in scientific research:

Mechanism of Action

Neu(a2-3)Gal exerts its effects through interactions with specific receptors on cell surfaces. These interactions can trigger various signaling pathways involved in immune response, cell adhesion, and pathogen recognition. The molecular targets include sialic acid-binding immunoglobulin-type lectins (Siglecs) and other glycan-binding proteins .

Properties

IUPAC Name

(2S,4S,5R,6R)-5-amino-4-hydroxy-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO13/c16-7-4(19)1-15(14(25)26,28-11(7)8(21)5(20)2-17)29-12-9(22)6(3-18)27-13(24)10(12)23/h4-13,17-24H,1-3,16H2,(H,25,26)/t4-,5+,6+,7+,8+,9-,10+,11+,12-,13?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEYTELBKRMDEE-OVDIROPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OC2C(C(OC(C2O)O)CO)O)C(C(CO)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)[C@@H]([C@@H](CO)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO13
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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